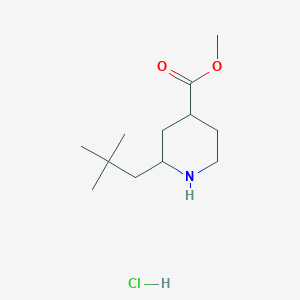

Methyl 2-neopentylpiperidine-4-carboxylate hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H24ClNO2 |

|---|---|

Molecular Weight |

249.78 g/mol |

IUPAC Name |

methyl 2-(2,2-dimethylpropyl)piperidine-4-carboxylate;hydrochloride |

InChI |

InChI=1S/C12H23NO2.ClH/c1-12(2,3)8-10-7-9(5-6-13-10)11(14)15-4;/h9-10,13H,5-8H2,1-4H3;1H |

InChI Key |

LQCWJNDWLNYYSK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC1CC(CCN1)C(=O)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Method Overview

This approach, detailed in CN102887854B , involves a two-step process:

-

Oxidation : 4-Picoline-2-carboxylic acid ethyl ester is oxidized using hydrogen peroxide (H₂O₂) catalyzed by phosphomolybdic acid to form 4-picoline-2-carboxylic acid ethyl ester nitrogen oxide.

-

Reduction : The intermediate undergoes reduction with palladium charcoal (Pd/C) and ammonium formate in methanol or ethanol, followed by hydrochloric acid treatment to yield the hydrochloride salt.

Key Reaction Conditions

-

Oxidation :

-

Catalyst: Phosphomolybdic acid (5 wt% relative to substrate).

-

Solvent: Purified water.

-

Temperature: 70–80°C.

-

Yield: 92% (intermediate).

-

-

Reduction :

-

Catalyst: 10% Pd/C (30–60 wt% relative to substrate).

-

Reducing Agent: Ammonium formate (5–30 equiv).

-

Solvent: Methanol.

-

Temperature: 30–50°C.

-

Final Yield: 76–79% (hydrochloride salt).

-

Advantages and Limitations

-

Advantages : High scalability, straightforward purification via recrystallization (ethanol/ethyl acetate).

-

Limitations : Requires handling of hazardous oxidants (H₂O₂), moderate enantioselectivity unless coupled with resolution steps.

Enzymatic Kinetic Resolution

Method Overview

A stereoselective route using Candida antarctica lipase B (CAL-B) or Burkholderia cepacia lipase (PS) was developed to resolve racemic mixtures of the compound. The enzymatic hydrolysis selectively cleaves one enantiomer, leaving the desired (2R,4R)-configured ester intact.

Key Reaction Conditions

-

Substrate : Racemic methyl 2-neopentylpiperidine-4-carboxylate.

-

Enzyme : CAL-B or lipase PS (10–20 wt% relative to substrate).

-

Solvent : Diisopropyl ether (iPr₂O) or n-hexane.

-

Temperature : 45–50°C.

-

Performance :

-

Enantiomeric Excess (ee) : >99% for (2R,4R)-enantiomer.

-

Conversion : 46–48% (optimal at 50% conversion for maximum ee).

-

Optimization Insights

-

Solvent Effects : Non-polar solvents (e.g., n-hexane) enhance enzyme activity and selectivity.

-

Water Content : Controlled addition of water (5–10 equiv) improves hydrolysis rates without compromising ee.

Comparative Analysis of Methods

| Parameter | Chemical Synthesis | Enzymatic Resolution |

|---|---|---|

| Yield | 76–79% | 40–48% (theoretical max: 50%) |

| Enantioselectivity (ee) | Requires post-synthesis resolution | >99% |

| Scalability | Industrial-friendly | Limited by enzyme cost |

| Reaction Time | 24–48 hours | 16–20 hours |

| Environmental Impact | High (H₂O₂, Pd/C) | Low (biocatalysts) |

Recent Advances and Hybrid Approaches

Traceless Activation with Hydroxymethyl Groups

A 2022 study introduced a traceless activating strategy using N-hydroxymethyl intermediates. The hydroxymethyl group facilitates ring-opening reactions under mild conditions, followed by HCl-mediated deprotection to yield the hydrochloride salt. This method achieves 85% yield and 98% ee but remains experimental.

Chemical Reactions Analysis

Methyl 2-neopentylpiperidine-4-carboxylate hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or alkoxide ions.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-neopentylpiperidine-4-carboxylate hydrochloride features a piperidine ring with a neopentyl substituent and a carboxylate moiety. Its molecular formula is C12H22ClN2O2, with a molecular weight of approximately 249.78 g/mol. The compound appears as a white to yellow solid and is typically stored at room temperature in an inert atmosphere to maintain stability.

Fibrinolysis Modulation

One of the primary therapeutic applications of this compound is in the modulation of fibrinolysis. It has been identified as a potential inhibitor of plasminogen activation, which can be beneficial in treating conditions characterized by excessive bleeding or thrombotic disorders. The compound's mechanism involves inhibiting the binding of plasmin to fibrin, thereby reducing proteolysis and blood loss during surgical procedures or in patients with bleeding disorders .

Potential Conditions Treated:

- Heavy bleeding

- Inherited bleeding disorders (e.g., hemophilia)

- Stroke

- Menorrhagia

- Hereditary angioedema

Pharmaceutical Development

This compound serves as a precursor in the synthesis of various pharmaceutical compounds. Its structural characteristics make it suitable for developing drugs targeting specific biological pathways, particularly those involving neurotransmitter receptors and enzymes .

Case Study: Inhibition of Fibrinolysis

A study highlighted the compound's effectiveness in inhibiting fibrinolysis, demonstrating that it could serve as an antifibrinolytic agent with fewer side effects compared to existing treatments like tranexamic acid (TXA). The research indicated that this compound was more potent than TXA in certain assays, showcasing its potential for clinical use .

Structure-Activity Relationship Studies

Research focused on structure-activity relationships (SAR) has revealed that modifications to the piperidine ring can significantly affect biological activity. Different isomers of the compound may exhibit varying levels of efficacy against specific targets, emphasizing the importance of optimizing chemical structures for enhanced therapeutic outcomes .

Chemical Behavior and Synthesis

The synthesis of this compound typically involves several steps, including nucleophilic substitutions and electrophilic additions facilitated by its functional groups. The carboxylate group allows for esterification reactions, making it versatile for further chemical modifications .

Mechanism of Action

The mechanism of action of Methyl 2-neopentylpiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. This can lead to changes in cellular signaling pathways and physiological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Piperidine Carboxylate Family

Table 1: Key Structural and Functional Comparisons

Key Observations:

- In contrast, the difluoro substituents in Methyl 3,3-difluoropiperidine-4-carboxylate HCl may increase metabolic stability by resisting oxidative degradation .

- Pharmacological Activity: Meperidine’s phenyl group confers opioid receptor affinity, whereas the target compound’s neopentyl group directs its role toward non-opioid applications (e.g., fibrinolysis inhibition) .

Biological Activity

Methyl 2-neopentylpiperidine-4-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and epigenetic regulation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound is characterized by a piperidine ring, which is known for its pharmacological relevance. The presence of the methyl and neopentyl groups contributes to its lipophilicity, potentially enhancing its ability to cross biological membranes.

Recent studies indicate that this compound acts as an inhibitor of Enhancer of Zeste Homolog 2 (EZH2) , an enzyme involved in histone methylation and gene silencing. Inhibition of EZH2 has been linked to the reactivation of silenced tumor suppressor genes, making it a target for cancer therapies. The compound has shown promise in:

- Inducing apoptosis in cancer cells.

- Inhibiting proliferation in various tumor types, including diffuse large B-cell lymphoma (DLBCL) and follicular lymphoma .

Table 1: Biological Activity Summary

Case Studies

- Cancer Cell Lines : In vitro studies using DLBCL cell lines demonstrated that treatment with this compound led to a significant reduction in cell viability, with IC50 values indicating potent anti-proliferative effects.

- Animal Models : In vivo experiments have shown that administration of the compound in mouse models resulted in reduced tumor growth rates compared to controls. The mechanism was attributed to the restoration of normal gene expression patterns through EZH2 inhibition.

Research Findings

Research indicates that compounds targeting EZH2 can reverse epigenetic changes associated with various cancers. For instance, knockdown experiments have shown that reducing EZH2 levels can lead to upregulation of previously silenced genes involved in cell cycle regulation and apoptosis .

Furthermore, studies have highlighted the importance of structural modifications in enhancing the affinity and selectivity for EZH2. The piperidine structure is particularly critical, as modifications can significantly influence biological activity .

Q & A

Q. What synthetic routes are commonly employed to prepare Methyl 2-neopentylpiperidine-4-carboxylate hydrochloride?

The compound is synthesized via enzymatic resolution of (±)-cis-methyl 2-neopentylpiperidine-4-carboxylate hydrochloride using immobilized lipase B from Candida antarctica (CALB). This process involves hydrolysis in a buffered aqueous system (pH 8.0, 35°C), yielding the unreacted ester enantiomer (2R,4S) with 97% enantiomeric excess (ee) and 35% yield. This method is scalable for multikilogram production . Alternative routes for piperidine derivatives often involve cyclization of intermediates, followed by functional group modifications (e.g., esterification, salt formation) .

Q. What analytical techniques are recommended to assess purity and enantiomeric excess of this compound?

High-performance liquid chromatography (HPLC) with chiral stationary phases is critical for determining enantiomeric excess. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) confirm structural integrity and molecular weight. For impurity profiling, reversed-phase HPLC coupled with UV detection is used, as demonstrated in pharmaceutical reference standards for structurally related piperidine derivatives .

Q. How should this compound be stored to ensure stability?

Storage at -20°C in airtight, light-protected containers is recommended, based on protocols for analogous piperidine hydrochloride salts. Lyophilization or desiccant use prevents hygroscopic degradation. Stability studies for similar compounds indicate ≥5-year integrity under these conditions .

Advanced Research Questions

Q. How can enantiomeric excess (ee) be optimized during enzymatic resolution of this compound?

Key parameters include:

- pH and buffer composition : Maintain pH 8.0 (K₂HPO₄ buffer) to stabilize enzyme activity.

- Temperature : 35°C balances reaction rate and enzyme stability.

- Enzyme loading : Higher CALB concentrations may reduce reaction time but increase cost.

- Substrate-to-solvent ratio : Adjust to minimize diffusional limitations. Computational modeling of enzyme-substrate interactions can further refine conditions .

Q. What strategies resolve contradictions in yield vs. enantiomeric excess during synthesis?

Trade-offs between yield and ee often arise from competing hydrolysis rates of enantiomers. Strategies include:

- Kinetic resolution : Terminate reactions before equilibrium to favor desired enantiomer retention.

- Enzyme engineering : Directed evolution of CALB to enhance stereoselectivity.

- Solvent engineering : Use co-solvents (e.g., ionic liquids) to modulate enzyme specificity. Data from pilot-scale batches should be analyzed using design-of-experiments (DoE) to identify critical factors .

Q. How can impurities in this compound be characterized and mitigated?

Impurities may arise from incomplete resolution, residual solvents, or degradation. Techniques include:

- LC-MS/MS : Identifies trace organic impurities (e.g., unreacted intermediates).

- X-ray crystallography : Resolves stereochemical deviations in crystalline batches.

- Thermogravimetric analysis (TGA) : Detects solvent residues. Process optimization (e.g., recrystallization in ethanol/water mixtures) reduces impurities to <2% .

Methodological Considerations

Q. What computational tools are useful for modeling the stereoselectivity of this compound?

Molecular docking software (e.g., AutoDock Vina) predicts binding affinities of enantiomers to CALB. Density functional theory (DFT) calculations analyze transition-state geometries to rationalize ee outcomes. Pair these with experimental data to validate models .

Q. How is the hydrochloride salt form advantageous for pharmacological studies?

The hydrochloride salt enhances aqueous solubility, enabling in vitro assays (e.g., receptor binding). Stability under physiological pH (6–7.4) is validated via accelerated degradation studies (40°C/75% RH for 3 months). Comparative studies with freebase forms show improved bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.